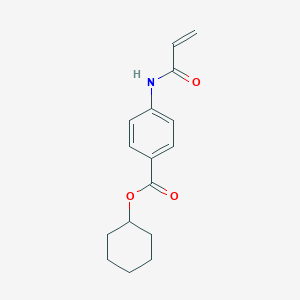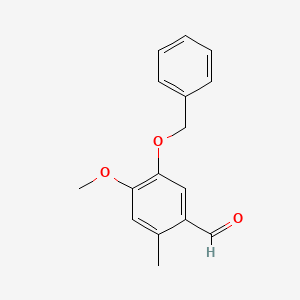
5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde
Übersicht
Beschreibung
5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is a compound that can be synthesized through a series of organic reactions. The compound features a benzaldehyde core with methoxy, benzyloxy, and methyl substituents, which influence its reactivity and physical properties. Although the specific compound is not directly synthesized in the provided papers, they offer insights into similar compounds and methodologies that could be applied to its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including O-alkylation and Vilsmeier-Hack (V-H) reactions. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde achieved an overall yield of 82.26% using optimal conditions involving a catalyst (TBAB), controlled reaction times, and specific molar ratios of reactants . This suggests that a similar approach could be used for the synthesis of this compound, with adjustments to the starting materials and reaction conditions to introduce the methyl group at the appropriate position on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using X-ray crystallographic techniques. For example, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated, revealing a triclinic space group and specific bond angles and lengths . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives is influenced by the substituents attached to the aromatic ring. The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective modification of such compounds . This knowledge can be applied to the synthesis and functionalization of this compound, predicting how the molecule might behave under various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are determined by their molecular structure. The presence of methoxy and benzyloxy groups can affect properties such as solubility, boiling point, and melting point. While the papers do not provide specific data on this compound, they do offer insights into the properties of structurally related compounds. For example, the crystal structure analysis provides information on the density and molecular weight, which are important for the characterization of the compound .
Wissenschaftliche Forschungsanwendungen
Photochemistry and Chemical Synthesis
The photochemical behavior of 2-methylbenzaldehydes, including derivatives like 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde, has been explored for the synthesis of various organic compounds. The presence of specific substituents, such as methoxy groups, influences the photochemical conversion of these compounds into other useful intermediates, as investigated by Charlton and Koh (Charlton & Koh, 1988).
Unexpected Reactions in Synthetic Processes
Unforeseen reactions can occur during the synthesis involving similar compounds. For instance, the bromination of 3-hydroxybenzaldehyde yielded unexpected products, indicating the complex nature of reactions involving such derivatives (Otterlo et al., 2004). Such insights are crucial for researchers working with this compound and related compounds.
Applications in Drug Design and Anticancer Research
The synthesis and characterization of novel compounds, including those derived from this compound, have been explored for potential applications in drug design. Vanucci-Bacqué et al. (2014) described the synthesis of a phenolic diaryl ether that could serve as a scaffold for drug design (Vanucci-Bacqué et al., 2014). Similarly, compounds like benzyloxybenzaldehyde derivatives have been investigated for their anticancer activities against specific cell lines, highlighting their potential in medicinal chemistry (Lin et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHJGQKOFEBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

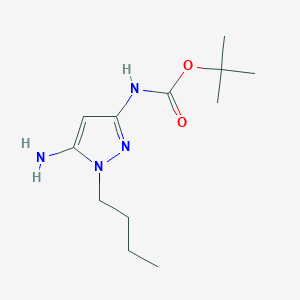
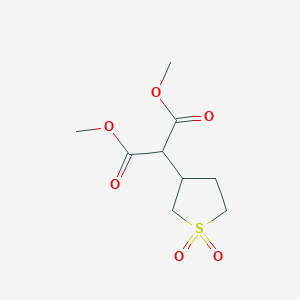
![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
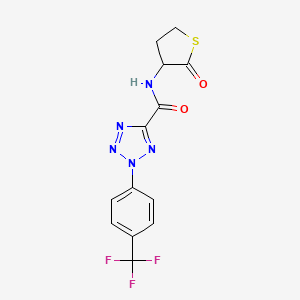
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)
